molecular formula C15H14O3 B3029434 3-(4-Hydroxyphenyl)chroman-7-ol CAS No. 66036-38-2

3-(4-Hydroxyphenyl)chroman-7-ol

Cat. No.: B3029434
CAS No.: 66036-38-2
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)chroman-7-ol, more commonly known as Equol, is a biologically significant isoflavandiol belonging to the class of chroman derivatives and isoflavonoids . This compound is not typically found in dietary sources but is a prominent metabolite of the soy isoflavone daidzein, produced by specific strains of gut microbiota . Its core structure consists of a chroman backbone with a hydroxyphenyl group at the third position and a hydroxyl group at the seventh position, with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . This compound is of exceptional interest to researchers due to its potent and selective biological activity. It is an orally bioavailable, non-steroidal estrogen that acts as a key modulator of estrogen receptors (ER) . Its most distinctive characteristic is its enantioselective activity; the (S)-enantiomer (S-Equol, CAS 531-95-3) is the biologically active form that preferentially binds to and activates the ERβ isoform, while having an antagonistic effect in other tissues, thereby modulating the expression of ER-responsive genes in a tissue-specific manner . This mechanism underpins its research value in studying hormone-related conditions. Furthermore, S-Equol has been demonstrated to interfere with steroid biosynthesis enzymes, inhibit dihydrotestosterone (DHT) production, and may inhibit the proliferation of androgen-driven cancer cells . These actions drive its application in diverse research areas, including the study of breast and prostate cancer chemoprevention, the alleviation of vasomotor symptoms in menopause, bone health and mineralization, and cardiovascular function . Supplied at high purity (HPLC≥98%), this product is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated area, wearing protective equipment, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058705
Record name (R,S)-Equol
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94105-90-5
Record name 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol, (+/-)-
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Record name (R,S)-Equol
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Record name 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)
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Record name EQUOL, (±)-
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Nomenclature and Chemical Classification

Systematic IUPAC Naming of 3-(4-Hydroxyphenyl)chroman-7-ol (B191191)

The systematic name for the chemical compound commonly known as equol (B1671563), according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol. ebi.ac.uk This name precisely describes the molecular structure of the compound.

Common Synonyms and Historical Context of Equol

The most common name for this compound is equol. It was first isolated from the urine of pregnant mares in 1932, and its name was derived from its equine origin. wikipedia.orgmdpi.comnih.gov It was later identified in human urine in 1982. mdpi.comnih.gov Historically, equol was also referred to as 4',7-isoflavandiol. wikipedia.orgnih.gov

Classification within Chroman Derivatives and Isoflavonoids

Equol is classified as an isoflavonoid (B1168493), specifically an isoflavan. nih.govnih.gov Isoflavonoids are a class of naturally occurring organic compounds that are structurally related to isoflavone (B191592). Equol is a metabolite of daidzein (B1669772), an isoflavone found in soy. mdpi.comnih.gov The core structure of equol is a chroman ring, which is a bicyclic heterocyclic compound. Therefore, it is also classified as a chroman derivative. nih.gov

Stereochemistry and Enantiomeric Forms: (S)-Equol and (R)-Equol

Equol possesses a chiral center at the C3 position of the chroman ring, meaning it can exist as two different stereoisomers, or enantiomers, that are mirror images of each other. nih.govnih.gov These enantiomers are designated as (S)-equol and (R)-equol. nih.gov

Importance of (S)-Equol as a Biologically Active Enantiomer

The two enantiomers of equol, (S)-equol and (R)-equol, exhibit different biological activities. tandfonline.com (S)-equol is the enantiomer that is exclusively produced by the intestinal microflora in humans and some animals from the metabolism of daidzein. nih.govnih.gov Research has shown that (S)-equol has a significantly higher binding affinity for estrogen receptor β (ERβ) compared to (R)-equol. nih.govnih.govnih.gov This selective binding suggests that (S)-equol is the more biologically active of the two enantiomers in pathways mediated by this receptor. nih.govnih.gov In contrast, (R)-equol has been found to have a weaker binding affinity for ERβ but a preference for estrogen receptor α (ERα). nih.gov The distinct biological properties of each enantiomer are a subject of ongoing research. tandfonline.com

Below is a table summarizing the key properties of the two enantiomers:

Feature(S)-Equol(R)-Equol
Source Produced by intestinal bacteria from daidzein nih.govnih.govCan be chemically synthesized wikipedia.org
Estrogen Receptor Binding Preferentially binds to ERβ nih.govnih.govnih.govPreferentially binds to ERα nih.gov
Biological Activity Considered the more biologically active enantiomer in ERβ mediated pathways nih.govnih.govExhibits different biological activities from (S)-equol tandfonline.com

Biosynthesis and Biotransformation

Endogenous Production of Equol (B1671563) in Biological Systems

Equol is not produced endogenously by human or animal tissues in the absence of its dietary precursor, daidzein (B1669772). nih.gov Its synthesis is exclusively the result of metabolic activity by specific intestinal microorganisms. nih.gov The process begins with the consumption of soy-based foods, which contain the isoflavone (B191592) daidzein. nyu.edu This precursor is then transformed into equol by the gut microbiota in a subset of the population. nih.gov These individuals are referred to as "equol producers." nyu.edu

The ability to produce equol varies significantly across different populations. Approximately 30-50% of individuals in Western countries can metabolize daidzein into equol. nih.govtandfonline.com In contrast, the prevalence of equol producers is higher in Asian populations, reaching 50-60%. mdpi.com This difference is often attributed to long-term dietary habits, particularly higher soy consumption in Asian diets, which influences the composition of the gut microflora. nyu.edumdpi.com While the production is dependent on gut bacteria, host genetics are also believed to influence the ability to harbor and maintain the necessary daidzein-metabolizing bacteria. nih.gov

Role of Intestinal Microflora in Daidzein Metabolism to Equol

The conversion of the soy isoflavone daidzein into equol is a reductive metabolic process carried out entirely by the intestinal microflora. cambridge.orgoup.com This biotransformation is critical because equol is often more biologically active than its precursor, daidzein, exhibiting a higher affinity for estrogen receptors and greater antioxidant activity. cambridge.orgoup.com The metabolic pathway involves several intermediate steps and requires the presence of specific bacteria.

The biosynthesis of equol from daidzein occurs through a series of reduction reactions. nih.gov Daidzein is first converted to dihydrodaidzein (B191008) (DHD), which is then transformed into tetrahydrodaidzein (THD). nih.gov Finally, THD is metabolized into S-equol, the specific enantiomer produced by human intestinal bacteria. cambridge.orgmdpi.com This multi-step conversion highlights the complexity of the microbial action required for equol synthesis.

Identification and Characterization of Equol-Producing Bacteria

A diverse range of bacterial species has been identified as capable of producing equol from daidzein. These bacteria are typically anaerobic and reside in the colon. oup.com Research has shown that in many cases, a single bacterial species cannot complete the entire conversion from daidzein to equol; instead, a consortium of different bacteria is required, with some producing intermediate metabolites that others utilize to synthesize the final compound. nih.govmdpi.com

Several key bacterial species have been isolated from human and animal feces and characterized for their equol-producing capabilities. nih.gov Strains from the Coriobacteriaceae family, particularly within the Eggerthellaceae branch, are well-known for their ability to convert daidzein to equol. mdpi.com

Table 1: Examples of Identified Equol-Producing Bacteria

Bacterial Species/StrainRole in MetabolismSource of Isolation
Adlercreutzia equolifaciensConverts daidzein to equolHuman feces
Asaccharobacter celatusConverts daidzein to equolHuman feces
Bacteroides ovatusIn vitro conversion of daidzeinHuman feces
Bifidobacterium sp.Potential for equol productionIntestines
Clostridium sp. ZJ6Produces (S)-EquolChick cecum
Eggerthella sp.Metabolizes daidzein to intermediatesHuman feces
Enterococcus faeciumPart of an equol-producing mixed cultureHuman feces
Eubacterium sp.Converts daidzein to equolPig feces
Lactobacillus sp.Produces dihydrodaidzein (intermediate)Human feces
Lactococcus garvieaeUsed in fermentation to produce S-(-)equolSoy germ
Pediococcus pentosaceusProduces equol from Pueraria lobata extractIntestines
Ruminococcus productusIn vitro conversion of daidzeinHuman feces
Slackia equolifaciensConverts daidzein to equolHuman feces
Slackia isoflavoniconvertensConverts daidzein to equolHuman feces
Streptococcus intermediusIn vitro conversion of daidzeinHuman feces

This table is not exhaustive but provides examples of bacteria implicated in equol production based on available research. The specific roles and efficiencies can vary between strains. nih.govcambridge.orgmdpi.commdpi.comnih.govfrontiersin.org

Factors Influencing Equol Production in Individuals

The capacity to produce equol is not universal and is influenced by a variety of factors, primarily the composition of an individual's gut microbiota. mdpi.comcambridge.org Diet plays a crucial role; consumption of carbohydrates and high-fiber foods is positively correlated with equol production, as these components are fermented in the colon and can stimulate the growth of beneficial bacteria. jsafog.com Conversely, high-fat diets have been shown to negatively impact the ability of the intestinal flora to synthesize equol. mdpi.com

Beyond diet, other factors can affect equol producer status. Host genetics are thought to play a role in determining the composition of the gut microbiome. nih.gov Lifestyle factors such as smoking have also been correlated with equol-producing phenotypes. jsafog.com The stability of being an equol producer can also vary over time within an individual, suggesting that the gut environment is dynamic. cambridge.org The prevalence of equol producers is notably different between populations, with higher rates observed in Asian countries and among vegetarians compared to populations consuming a typical Western diet, a difference largely attributed to long-term dietary patterns influencing the gut microbiome. nyu.educambridge.org

Metabolic Pathways of 3-(4-Hydroxyphenyl)chroman-7-ol (B191191)

Once produced in the colon, equol is absorbed into the bloodstream and undergoes further metabolism, primarily in the liver. Like many xenobiotics and dietary compounds, it is processed through Phase I and Phase II metabolic reactions to facilitate its excretion from the body. nih.govyoutube.com

Phase I and Phase II Metabolism

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis, which typically introduce or unmask a functional group on the molecule. youtube.comyoutube.com For equol, Phase I metabolism is relatively minor compared to Phase II. nih.gov However, some studies have shown that equol can be further metabolized in vivo to produce hydroxylated metabolites such as 3-OH-equol and 6-OH-equol. nih.gov The primary enzymes responsible for Phase I reactions are the cytochrome P450 (CYP) family located mainly in the liver. youtube.com

Phase II Metabolism: This is the major metabolic pathway for equol in humans. nih.gov Phase II reactions involve conjugation, where an endogenous molecule is added to the equol molecule, making it more water-soluble and easier to excrete in urine or bile. nih.govyoutube.com The main conjugation reactions for equol are glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). nih.govnih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov S-(-)equol is predominantly conjugated to form equol-7-glucuronide. nih.gov Compared to its precursor daidzein, a significantly higher percentage of equol (around 50%) circulates in its free, unconjugated form, which may contribute to its enhanced biological activity. nih.govnih.gov

Identification of Metabolites through Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the identification and quantification of equol and its metabolites in biological fluids like plasma and urine. kjcls.orgplos.orgmedrxiv.org This highly sensitive and specific method allows for the separation and detection of various conjugated and unconjugated forms of isoflavones. plos.org

Using LC-MS/MS, researchers have successfully identified several key metabolites of equol in human plasma. These include monoglucuronides (such as equol-4'-glucuronide and equol-7-glucuronide), monosulfates, and mixed conjugates like equol-7-glucuronide-4'-sulfate. researchgate.net The ability to accurately measure these metabolites is crucial for pharmacokinetic studies and for understanding the bioavailability and metabolic fate of equol in humans. nih.govmdpi.com

Pharmacological and Biological Activities

Estrogenic Activity and Receptor Interactions

Equol (B1671563) is recognized for its estrogenic effects, which are mediated through its interaction with estrogen receptors (ERs). oup.comeurekalert.org Its structural similarity to estradiol (B170435) allows it to bind to these receptors and elicit estrogen-like responses. researchgate.netmdpi.com

Equol exists as two enantiomers, S-equol and R-equol, which exhibit different binding affinities for the two main estrogen receptor subtypes, ERα and ERβ. researchgate.netnih.gov S-equol, the form produced by human intestinal microflora from the soy isoflavone (B191592) daidzein (B1669772), shows a significantly higher binding affinity for ERβ compared to ERα. nih.govallwaychemical.com In contrast, R-equol displays a preference for ERα. nih.gov

Table 1: Binding Affinities of Equol Enantiomers and Related Compounds to Estrogen Receptors

Compound Receptor Preference Relative Binding Affinity Notes
S-equol ERβ 13-fold higher affinity for ERβ over ERα. researchgate.netnih.gov
R-equol ERα Preferentially binds to ERα. nih.gov
Daidzein ERβ Lower affinity for both ERs compared to equol. researchgate.netnih.gov
Genistein ERβ Binding affinity to ERβ is comparable to S-equol. nih.gov

The differential binding affinities of equol's enantiomers translate into varied functional effects on ERα and ERβ. S-equol, with its strong preference for ERβ, is considered a selective ER modulator. nih.gov While it acts as an agonist at both receptors, its transcriptional activity can vary depending on the cellular context. nih.govnih.gov For instance, S-equol may have different effects on processes like cell differentiation and proliferation in breast cancer cells, which are rich in ERα. nih.gov

In some tissues, S-equol can act as an ERβ agonist while having antagonistic effects in others, modulating the expression of ER-responsive genes in a tissue-specific manner. allwaychemical.com R-equol, on the other hand, is a more potent inducer of ERα transcriptional activity. nih.gov The distinct actions of these two nearly identical molecules highlight how the presence of a chiral center can lead to significantly different biological properties. nih.gov

Equol is classified as a non-steroidal estrogen. researchgate.netnih.gov Its chemical structure, an isoflavan, is distinct from the steroidal structure of endogenous estrogens like estradiol. researchgate.netmdpi.com Despite this structural difference, it can bind to and activate estrogen receptors, mimicking some of the effects of natural estrogens. oup.comeurekalert.org This characteristic places it in the category of phytoestrogens, which are plant-derived compounds with estrogenic activity.

Antioxidant Properties and Oxidative Stress Modulation

Beyond its estrogenic activity, equol is a potent antioxidant. mdpi.commdpi.com Its chemical structure, rich in π-electrons, allows it to effectively scavenge free radicals. nih.gov

The antioxidant activity of equol is primarily attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. nih.gov Computational studies have indicated that the phenolic hydrogens of equol are more readily abstracted than the hydrogens on its C-ring, a finding consistent with the known chemistry of flavonoids. kg.ac.rs This free radical scavenging capacity is considered to be higher than that of its precursor isoflavones. nih.govmdpi.com The antioxidant activities of the individual enantiomers, R-equol and S-equol, are expected to be similar. nih.gov

Equol has demonstrated a protective role against cellular damage caused by reactive oxygen species (ROS). mdpi.comnih.gov It has been shown to protect various cell types from oxidative stress induced by agents like hydrogen peroxide. mdpi.comnih.gov For example, equol can reduce the production of ROS and protect against oxidative DNA damage. mdpi.com

In neuronal cells, equol has been found to offer neuroprotection against hypoxia/reoxygenation injury by inhibiting the generation of ROS. nih.gov This protective effect is likely due to the downregulation of gp91(phox), a component of the NADPH oxidase enzyme complex that generates ROS, and the inhibition of Src phosphorylation. nih.gov Furthermore, equol has been shown to protect against oxidative damage in other cell types by increasing the activity of antioxidant enzymes. mdpi.com Some of these antioxidant effects may be independent of estrogen receptor beta. mdpi.com

Neuroprotective Effects of 3-(4-Hydroxyphenyl)chroman-7-ol (B191191)

The isoflavone metabolite this compound, also known as equol, has demonstrated significant neuroprotective properties in various in vitro studies. mdpi.comnih.gov This compound, produced by the gut microbial metabolism of daidzein found in soy, is of growing interest for its potential therapeutic applications in neuroinflammatory and neurodegenerative conditions. mdpi.comgoogle.com Its biological activity is linked to its ability to modulate key cellular pathways involved in inflammation and neuronal cell survival. mdpi.comsemanticscholar.org

Attenuation of Microglial Activation

Equol has been shown to effectively attenuate the activation of microglia, the primary immune cells of the central nervous system. mdpi.comnih.gov Over-activation of microglia contributes to neuroinflammation and subsequent neuronal damage. Research has demonstrated that equol can inhibit the activation of microglial cells (specifically BV-2 and RAW264.7 cell lines) that have been stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. mdpi.comsemanticscholar.orgnih.gov

This inhibitory effect is achieved through the suppression of several key inflammatory mediators. Studies have shown that equol can significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglia. mdpi.commdpi.com Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing these inflammatory molecules. mdpi.comsemanticscholar.orgmdpi.com

The mechanism behind this attenuation involves the inhibition of critical signaling pathways. Equol has been found to suppress the activation of Toll-like receptor 4 (TLR4) and the subsequent phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK. mdpi.comsemanticscholar.org It also inhibits the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene transcription. mdpi.commdpi.com

Table 1: Effect of Equol on Inflammatory Markers in LPS-activated Microglia
Inflammatory MarkerEffect of EquolReference
Nitric Oxide (NO) ProductionInhibited mdpi.commdpi.com
Prostaglandin E2 (PGE2) ReleaseInhibited mdpi.com
iNOS ExpressionDownregulated mdpi.commdpi.com
COX-2 ExpressionDownregulated mdpi.commdpi.com
TNF-α SecretionInhibited mdpi.comnih.gov
IL-6 SecretionInhibited mdpi.comnih.gov

Potential in Neurodegenerative Diseases

The ability of equol to mitigate microglial activation and protect neurons from inflammatory damage suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comgoogle.comresearchgate.net Neuroinflammation is a well-established component of the pathology of these conditions.

In vitro studies have demonstrated that equol can protect neuronal cells (N2a) from toxicity induced by activated microglia. mdpi.comsemanticscholar.org This neuroprotective effect is associated with a reduction in neuronal apoptosis, as evidenced by the decreased expression of pro-apoptotic proteins like Bax and cleaved caspase-3. mdpi.comsemanticscholar.org Furthermore, equol has been observed to promote neurite outgrowth in N2a cells and stimulate the production of nerve growth factor (NGF) in astrocytes (C6 cells), indicating its potential to support neuronal health and regeneration. mdpi.commdpi.com

Modulation of Inflammatory Pathways in the Brain

Equol's neuroprotective effects are intrinsically linked to its ability to modulate key inflammatory pathways within the brain. mdpi.commdpi.com By inhibiting the NF-κB signaling pathway, equol effectively reduces the transcription of a wide array of pro-inflammatory genes. mdpi.commdpi.com

The compound's influence extends to the MAPK signaling cascade, where it has been shown to decrease the phosphorylation of p38 and JNK, kinases that play a crucial role in the inflammatory response and apoptosis. mdpi.comsemanticscholar.org Interestingly, equol has been observed to increase the phosphorylation of another MAPK, ERK, which is often associated with cell survival and differentiation. mdpi.com Additionally, equol has been found to inhibit the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from activated microglia. mdpi.comnih.gov

Anti-cancer Activities and Chemotherapeutic Selectivity

Beyond its neuroprotective effects, this compound and its derivatives have been investigated for their potential anti-cancer properties. google.comfrontiersin.org Research suggests that these compounds may exhibit efficacy against certain cancer cell types and could potentially enhance the effectiveness of conventional cancer therapies. google.comgoogle.com

Efficacy in Specific Cancer Cell Lines (e.g., Melanoma)

Derivatives of this compound have shown promising anti-cancer activity. For instance, the compound 3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)chroman-7-ol has demonstrated efficacy in melanoma cells. google.comgoogle.com Another study explored the oxidation of equol by tyrosinase, an enzyme found in melanocytes, which produces highly reactive ortho-quinone metabolites. nih.gov This process could have implications for melanocyte toxicity and suggests a potential mechanism of action in melanoma. nih.gov Furthermore, daidzein and its metabolite equol have been shown to inhibit cancer cell invasion in breast cancer cells, potentially through the downregulation of matrix metalloproteinase-2. frontiersin.org

Radiosensitization Properties

A patent for a group of chroman derivatives, including compounds structurally related to this compound, describes their potential use as radiosensitizers. google.com Radiosensitizing agents are compounds that make cancer cells more susceptible to the cell-killing effects of radiation therapy. This suggests a potential application for these compounds in combination with radiotherapy to improve treatment outcomes for cancer patients. google.com

Combinatorial Therapy with Anti-cancer Agents (e.g., Cisplatin)

While direct studies on the combinatorial therapy of this compound with cisplatin (B142131) are not extensively detailed in the provided search results, the broader context of using phytochemicals in combination with anti-cancer agents is well-established. For instance, other polyphenolic compounds like curcumin (B1669340) and epigallocatechin gallate (EGCG) have demonstrated synergistic effects when used alongside chemotherapeutic drugs. nih.gov These compounds have been shown to modulate various biological pathways involved in cancer progression, such as apoptosis, cell cycle regulation, and proliferation. nih.gov The principle of combination therapy often involves targeting different cellular mechanisms to achieve a more potent anti-cancer effect.

Anti-inflammatory Properties

Inflammation is a critical physiological process that, when dysregulated, can contribute to the pathogenesis of numerous chronic diseases. The anti-inflammatory potential of this compound has been explored through its effects on key inflammatory mediators.

Inhibition of TNFα in Murine Macrophages

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Studies on murine peritoneal macrophages have shown that various stimuli can induce the production of TNF-α. nih.gov While the direct inhibitory effect of this compound on TNF-α production in murine macrophages is not explicitly detailed in the provided results, the investigation of natural compounds for their ability to modulate cytokine production is a common approach in anti-inflammatory research. For example, other phenylpropanoid compounds have been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov

Modulation of Lipoxygenase Activity

Lipoxygenases are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes. The ability of a compound to modulate lipoxygenase activity is indicative of its anti-inflammatory potential. While specific data on the modulation of lipoxygenase activity by this compound is not available in the provided search results, this remains a plausible mechanism for its anti-inflammatory effects given the known activities of other flavonoids.

Other Reported Biological Activities

Beyond its potential in cancer therapy and its anti-inflammatory properties, this compound has been reported to exhibit other significant biological activities.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Its inhibition can lead to the accumulation of these proteins, triggering apoptosis in cancer cells. Research has shown that this compound exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. biocat.comnih.gov This activity was identified through bioassay-guided purification of extracts from Anemarrhena asphodeloides BUNGE. nih.gov

Compound Activity Source
This compoundModerate inhibition of chymotrypsin-like activity of the proteasomeAnemarrhena asphodeloides BUNGE

Natriuretic and Vasorelaxant Properties

Natriuretic properties refer to the ability to promote the excretion of sodium in the urine, which can be beneficial in managing conditions like hypertension. Vasorelaxant properties involve the relaxation of blood vessels, also contributing to the lowering of blood pressure. While the search results mention the natriuretic and vasorelaxant properties of this compound, specific experimental details and data are not provided.

Antimicrobial Activity

Research into the antimicrobial properties of this compound has revealed notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans.

Studies have demonstrated that equol exhibits potent inhibitory activities against C. albicans. tandfonline.comnih.gov The antifungal mechanism involves multiple modes of action. Transmission electron microscopy has shown that equol can alter the cell wall and membrane of Candida albicans, leading to structural damage. mdpi.com This disruption of cellular integrity is a key factor in its antifungal effect.

Further investigations into the intracellular effects of equol have revealed that it induces oxidative stress by increasing the levels of reactive oxygen species (ROS). mdpi.com This is accompanied by an accumulation of intracellular Ca2+ and depolarization of the mitochondrial membrane potential, which ultimately leads to mitochondrial dysfunction and apoptosis of the fungal cells. mdpi.com

A significant aspect of C. albicans pathogenicity is its ability to transition from a yeast to a hyphal form and to develop biofilms, which can increase its resistance to antifungal agents. tandfonline.comnih.gov Research has shown that equol interferes with this morphological transition and is effective against both the formation of new biofilms and the integrity of pre-formed biofilms. tandfonline.comtandfonline.com The mechanism behind this activity involves the downregulation of genes in the Ras1-cAMP-PKA signaling pathway, which is crucial for hyphal development and biofilm formation. tandfonline.comnih.gov

In vivo studies using a mouse model of systemic candidiasis have corroborated these in vitro findings. Treatment with equol was found to significantly decrease the fungal burden in the liver, kidneys, and lungs of infected mice, indicating its potential as a therapeutic agent for systemic fungal infections. tandfonline.comnih.gov

Antifungal Activity of this compound against Candida species

OrganismActivityKey FindingsReferences
Candida albicansInhibition of growth, hyphal transition, and biofilm formationDisrupts cell wall and membrane; induces oxidative stress and mitochondrial dysfunction. Downregulates Ras1-cAMP-PKA pathway genes. tandfonline.comnih.govmdpi.comnih.govtandfonline.com
Candida speciesInhibitory activityLowest inhibitory concentration reported to be between 125–500 μg/mL. mdpi.com

Effects on Skin Health

The application of this compound in dermatology has been explored, with research highlighting its potential benefits for skin health, primarily attributed to its antioxidant and anti-aging properties.

Equol is recognized as a potent antioxidant. mdpi.com Its chemical structure allows it to effectively neutralize free radicals, which are major contributors to skin aging and damage from environmental stressors. The antioxidant capacity of equol is considered to be greater than that of its precursor, daidzein. oup.com This activity helps to protect skin cells from oxidative damage.

A significant finding in the context of skin health is the ability of equol to stimulate collagen deposition. In vitro studies using human dermal fibroblasts have demonstrated that equol can significantly increase the production of collagen. nih.gov Collagen is a critical protein for maintaining the skin's structural integrity and elasticity. The decline of collagen with age leads to the formation of wrinkles and loss of skin firmness. By promoting collagen synthesis, equol can potentially help to mitigate these signs of aging.

Furthermore, equol has been investigated for its role in protecting the skin against environmental damage. It appears to bolster the skin's own antioxidant defense systems, making it more resilient to assaults from pollutants and other external factors. mdpi.com

The anti-androgenic properties of equol may also contribute to its beneficial effects on the skin. It has been shown to bind to 5α-dihydrotestosterone (5α-DHT), a hormone implicated in conditions such as acne. nih.gov By sequestering 5α-DHT, equol could potentially modulate androgen-mediated skin responses.

Reported Effects of this compound on Skin Health

EffectMechanism of ActionPotential BenefitReferences
AntioxidantNeutralizes free radicals and enhances the skin's antioxidant defense.Protects against oxidative stress and environmental damage. mdpi.commdpi.com
Collagen StimulationIncreases collagen deposition by human dermal fibroblasts.Improves skin integrity and elasticity, potentially reducing wrinkles. nih.gov
Anti-androgenicBinds to 5α-dihydrotestosterone (5α-DHT).May help in managing androgen-mediated skin conditions. nih.gov

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental determinant of a molecule's biological activity, affecting its interaction with enzymes, receptors, and other biological molecules. mhmedical.com Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and pharmacokinetic properties. mdpi.com 3-(4-Hydroxyphenyl)chroman-7-ol (B191191) possesses a single chiral center at the C3 position of the chroman ring, giving rise to two distinct enantiomers: (S)-equol and (R)-equol. sigmaaldrich.com

The chirality of natural products is often specific, and this stereochemistry can have a crucial impact on their biological effects. mdpi.comnih.gov Research into various chiral compounds demonstrates that biological systems, such as transport proteins and enzyme active sites, can differentiate between enantiomers. mdpi.comnih.gov For instance, studies on other classes of compounds have shown that only specific isomers display significant biological activity, suggesting that stereoselective uptake or binding is a key factor. nih.govresearchgate.net In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. mhmedical.com The investigation of individual enantiomers of this compound is therefore essential for a complete understanding of its biological potential.

Table 1: Enantiomers of this compound This is an interactive data table. Click on the headers to sort.

Compound Name CAS Number Common Name Chiral Configuration
(S)-3-(4-Hydroxyphenyl)chroman-7-ol 531-95-3 (S)-Equol S
(R)-3-(4-Hydroxyphenyl)chroman-7-ol 66036-38-2 (R)-Equol R

Impact of Hydroxyl Group Positioning on Activity

The biological activity of polyphenolic compounds like this compound is heavily influenced by the number and position of hydroxyl (-OH) groups. These groups are crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. The subject compound features two hydroxyl groups: one at position 7 on the chroman A-ring and another at position 4' on the phenyl B-ring.

Effects of Substitutions on the Chroman Ring on Biological Profiles

Modifying the chroman ring of this compound can lead to significant changes in its biological activity. The chroman nucleus serves as a "privileged" scaffold in medicinal chemistry, meaning it is a versatile framework for developing compounds that can interact with a wide range of biological targets. Substitutions at various positions on this ring system can alter a compound's potency, selectivity, and pharmacokinetic properties.

Research on related chromone (B188151) and coumarin (B35378) structures provides clear evidence for this principle:

Esterification: In a study on 7-hydroxy coumarin derivatives, esterification of the 7-hydroxy group was explored to enhance fungicidal activity. This modification directly alters the properties of the A-ring, leading to compounds with varying levels of efficacy. nih.gov

Alkyl and Other Groups: The introduction of groups at other positions on the chromone scaffold has been shown to create potent and selective enzyme inhibitors. For example, a chromen-4-one derivative with a 6-ethyl and an 8-piperidinylmethyl group was identified as a novel inhibitor of acetylcholinesterase (AChE).

These findings indicate that the chroman ring of this compound is a viable target for synthetic modification to modulate its biological effects.

Table 2: Effect of Chromone Ring Substitutions on Enzyme Inhibition (Illustrative Examples) This is an interactive data table. Click on the headers to sort.

Base Scaffold Substitution(s) Target Enzyme Observed Activity (IC₅₀)
Chromen-4-one 7-(4-(diethylamino)butoxy), 5-hydroxy, 3-(4-hydroxyphenyl) Acetylcholinesterase (AChE) 0.17 µM
Chromen-4-one 6-ethyl, 7-hydroxy, 8-[(2-methyl-1-piperidinyl)methyl], 3-(2,3-dihydro-1,4-benzodioxin-6-yl) rSmTAChE 5.45 µM

Role of the Phenyl Substituent in Pharmacological Action

The 3-phenyl substituent, specifically the 4-hydroxyphenyl group, is a critical pharmacophore for the biological activity of this compound. The nature and substitution pattern of this ring can drastically influence the compound's pharmacological actions.

Studies on analogous flavonoid structures, where a phenyl ring is attached at position 2, demonstrate the importance of this moiety. A series of 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives were synthesized and tested for antioxidant and anti-inflammatory activities. bioinfopublication.org The results showed that substitutions on the phenyl ring had a profound impact on efficacy. Compounds with 4-nitro, 3-nitro, and 2,6-dichloro substitutions on the phenyl ring displayed significant antioxidant activity, while the 4-nitro and 2,6-dichloro substituted compounds were also potent anti-inflammatory agents. bioinfopublication.org This directly illustrates that the electronic and steric properties of the phenyl substituent are key modulators of the molecule's biological function.

Table 3: Influence of Phenyl Ring Substitution on Biological Activity of Flavonol Analogs This is an interactive data table. Click on the headers to sort.

Phenyl Ring Substitution Biological Activity Result
4-nitro Antioxidant & Anti-inflammatory Significant Activity bioinfopublication.org
3-nitro Antioxidant Significant Activity bioinfopublication.org

Correlation of Structural Features with Specific Receptor Binding and Enzyme Inhibition

The specific biological activities of this compound and its analogs are a direct consequence of their structural features enabling precise interactions with protein targets. The stereochemistry, hydroxyl group placement, and substituent patterns all contribute to the molecule's ability to bind to receptors or inhibit enzymes.

Stereochemistry and Enzyme Inhibition: The stereochemical configuration can be crucial for target binding. In studies of other chiral inhibitors, it was found that stereochemistry could significantly affect covalent binding and enzyme inactivation, with molecular modeling revealing the structural requirements for an efficient interaction. mdpi.comnih.gov

Hydroxyl Groups and Substituents in Enzyme Binding: The chromone scaffold has proven effective for developing targeted enzyme inhibitors. For example, a 7-(4-(diethylamino)butoxy)-5-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one was found to be a selective and non-competitive inhibitor of acetylcholinesterase (AChE), with docking studies indicating it binds to the peripheral anionic site (PAS) of the enzyme. This demonstrates how specific substitutions create directed interactions with a particular region of a protein. Another complex chromen-4-one derivative has been identified as a Tumor Necrosis Factor-α (TNF-α) inhibitor, further highlighting the potential for creating highly specific agents by modifying this scaffold. sigmaaldrich.com

These correlations between structure and target interaction are fundamental to understanding the pharmacological profile of this compound and for the rational design of new, more potent, and selective analogs.

Mechanisms of Action

Molecular Targets and Signaling Pathways

Equol's biological effects are mediated through its interaction with several key molecular targets, leading to the modulation of critical signaling pathways involved in cell growth, proliferation, and apoptosis.

One of the primary targets of equol (B1671563) is the MEK/ERK/p90RSK/activator protein-1 (AP-1) signaling pathway . nih.gov Research has shown that equol can directly bind to and inhibit the activity of MEK1, a central kinase in this cascade. nih.gov This inhibition subsequently prevents the phosphorylation of downstream effectors such as ERK1/2 and p90RSK, ultimately leading to the attenuation of AP-1 activation. nih.gov The antitumor-promoting effect of equol is attributed to this targeted inhibition of the MEK signaling pathway. nih.gov

Equol also interacts with estrogen receptors (ERs), exhibiting a higher binding affinity for estrogen receptor β (ERβ) than for ERα. nih.govnih.gov This preferential binding allows it to act as a selective estrogen receptor modulator (SERM), where it can have agonistic or antagonistic effects depending on the target tissue. youtube.com The estrogenic activity of equol is a key aspect of its biological function, influencing gene expression in a manner similar to estradiol (B170435). nih.govmdpi.com

Furthermore, S-equol has been shown to activate the G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30 . nih.gov This interaction can trigger downstream signaling cascades, including the phosphorylation of ERK1/2, which in turn can enhance cell proliferation and migration in certain cell types, such as astrocytes. nih.gov The activation of GPR30 represents a non-genomic mechanism of action for equol, complementing its effects mediated by nuclear estrogen receptors. nih.gov

In the context of cancer cell signaling, equol has been found to influence the PI3K/Akt pathway . Specifically, S-equol has been reported to inhibit the expression of PI3K p110α and decrease the level of phosphorylated Akt, a key downstream effector of this pathway that is crucial for cell survival and proliferation. harvard.edu

Additionally, equol has been shown to modulate the NF-κB signaling pathway , which is a critical regulator of inflammation. nih.gov In macrophages, equol can down-regulate the expression of genes associated with the production of various cytokines and inflammatory biomarkers. nih.gov

The following table summarizes the key molecular targets and signaling pathways affected by 3-(4-hydroxyphenyl)chroman-7-ol (B191191).

Molecular TargetSignaling PathwayCellular Outcome
MEK1MEK/ERK/p90RSK/AP-1Inhibition of neoplastic cell transformation
Estrogen Receptor β (ERβ)Estrogen signalingModulation of estrogen-responsive genes
GPR30/GPER1G protein-coupled receptor signalingActivation of ERK1/2, cell proliferation, and migration
PI3K p110αPI3K/AktInhibition of cell survival and proliferation
NF-κBNF-κB signalingAnti-inflammatory effects

Interaction with Nuclear Receptors beyond Estrogen Receptors

While the interaction of this compound with estrogen receptors is well-documented, there is evidence to suggest broader interactions with other nuclear receptors. The estrogen receptor itself has been shown to be a common interaction partner for a subset of other nuclear receptors, including the thyroid hormone receptor (TR), retinoic acid receptor (RAR), and retinoid X receptor (RXR). nih.gov These interactions can lead to novel signaling pathways, and it is plausible that equol, by binding to ER, could indirectly influence the activity of these other nuclear receptors. nih.gov

Furthermore, equol has demonstrated anti-androgenic properties by binding to and sequestering 5α-dihydrotestosterone (DHT), thereby preventing its interaction with the androgen receptor. nih.govnih.gov This action does not involve direct binding to the androgen receptor itself but rather interferes with the availability of its potent ligand. nih.gov

Cellular Assays and In Vitro Studies

A multitude of cellular assays and in vitro studies have been conducted to elucidate the biological effects of this compound on various cell types, particularly cancer cells. These studies have provided valuable insights into its dose-dependent and cell-type-specific activities.

In vitro studies have demonstrated that equol can inhibit the neoplastic transformation of mouse epidermal cells induced by various stimuli. nih.gov The effects of equol on cell proliferation are complex and can be either anti-proliferative or pro-proliferative depending on the cell line and the concentration used. harvard.edu For instance, in some breast cancer cell lines, equol has been shown to inhibit proliferation, while in others, it has been observed to stimulate it. mdpi.comharvard.edu

A significant body of research has focused on the ability of equol to induce apoptosis, or programmed cell death, in cancer cells. In breast cancer cells, equol has been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3 and the release of cytochrome c from the mitochondria. harvard.edu

Cell migration and invasion, key processes in cancer metastasis, have also been shown to be affected by equol. In astrocytes, S-equol induced cell migration through the activation of the GPR30 signaling pathway. nih.gov Conversely, other studies have reported that equol can reduce the expression of matrix metalloproteinases (MMPs), which are enzymes crucial for breaking down the extracellular matrix and facilitating cancer cell invasion. harvard.edu

The table below presents a summary of findings from various cellular assays and in vitro studies on this compound.

Cell Line(s)Assay TypeKey FindingsConcentration Range
JB6 P+ mouse epidermal cellsNeoplastic transformation assayInhibited neoplastic transformation. nih.govNon-cytotoxic concentrations
MCF-7, MDA-MB-453, TNBC cell linesCell proliferation assayVaried effects: both inhibition and stimulation of proliferation observed. mdpi.comharvard.edu0.001–619.14 µM
MDA-MB-453 breast cancer cellsApoptosis assayInduced G2/M cell cycle arrest and apoptosis. harvard.edu100 µM
Astrocyte-enriched cultureCell migration assayInduced cell migration via GPR30 activation. nih.govNot specified
Breast cancer cellsMMP expression analysisReduced expression of matrix metalloproteinases. harvard.eduNot specified

Impact on Gene Expression and Protein Regulation

The biological activities of this compound are underpinned by its ability to modulate the expression of a wide array of genes and the regulation of their corresponding proteins.

A central finding is the upregulation of the oncogene c-Myc and the eukaryotic initiation factor eIF4GI in certain cancer cells upon treatment with equol. This effect is cancer cell-specific and is associated with increased cell viability and the selective translation of mRNAs involved in cell survival and proliferation. The regulation of c-Myc by equol may occur through various mechanisms, including pathways involving estrogen receptors and growth factor receptor signaling.

In female cynomolgus monkeys, equol treatment led to the differential expression of 338 genes in the iliac arteries, with 59 genes being down-regulated and 279 up-regulated. Notably, 10 of these genes were regulated in the opposite direction to that observed in the presence of atherosclerotic plaque, suggesting a potential protective role for equol in the vasculature.

Furthermore, studies in postmenopausal women have shown that isoflavone (B191592) treatment, which leads to the production of equol in some individuals, alters the expression of numerous genes in peripheral lymphocytes. These changes include the induction of genes related to cAMP signaling and cell differentiation, and the decreased expression of genes associated with cyclin-dependent kinase activity and cell division. The capacity to produce equol was found to be a significant factor influencing the gene expression response to isoflavones.

Equol also influences the expression of proteins involved in apoptosis. It has been shown to increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2 in breast cancer cells. harvard.edu

The following table provides a summary of the key genes and proteins regulated by this compound.

Gene/ProteinEffect of EquolCellular Context
c-MycUpregulationCancer cells
eIF4GIUpregulationCancer cells
Various arterial genesDifferential expressionCynomolgus monkey iliac arteries
cAMP signaling genesInductionHuman peripheral lymphocytes
Cell division genesDecreased expressionHuman peripheral lymphocytes
BaxIncreased expressionBreast cancer cells
Bcl-2Decreased expressionBreast cancer cells

Enzyme Inhibition Profiles (e.g., DNA Topoisomerase IV)

While the isoflavonoid (B1168493) class of compounds has been investigated for its inhibitory effects on various enzymes, there is currently no specific scientific literature demonstrating that this compound or its synonym, equol, directly inhibits the activity of DNA Topoisomerase IV . Studies on the inhibition of this bacterial enzyme have primarily focused on other classes of compounds, such as quinolones and other flavonoids like quercetin (B1663063) and its glycosides. nih.gov Some isoflavones, such as genistein, have been shown to inhibit the related enzyme, DNA Topoisomerase II, but this activity has not been extended to equol or DNA Topoisomerase IV. nih.govyoutube.com Therefore, the enzyme inhibition profile of this compound with respect to DNA Topoisomerase IV remains uncharacterized.

Pre Clinical and Clinical Research Excluding Dosage/administration

In Vitro Studies on Cellular Models

In vitro research has been fundamental in elucidating the mechanisms of action of 3-(4-hydroxyphenyl)chroman-7-ol (B191191) at the cellular level. Studies utilizing various cell lines have provided insights into its potential effects on different biological pathways. For instance, research has explored its impact on cancer cell proliferation and hormone receptor modulation.

In Vivo Studies in Animal Models

Animal models have been instrumental in understanding the physiological effects of this compound in a whole-organism context. These studies have provided valuable data on its potential therapeutic efficacy and have paved the way for clinical investigations in humans.

Pharmacokinetic studies in animal models, such as mice, have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. For example, the presence of this compound has been detected in the serum of C57BL/6 mice, indicating its bioavailability after administration. ebi.ac.uk

Clinical Trials (Excluding Dosage/Administration)

The promising results from pre-clinical studies have led to the evaluation of this compound and related compounds in human clinical trials for a range of conditions.

Breast Cancer: Clinical trials have investigated the efficacy of various therapeutic agents in patients with different subtypes of breast cancer. For instance, studies have evaluated anti-HER2 therapy in combination with other drugs for HER2-positive breast cancer and the efficacy of drugs like fulvestrant (B1683766) and capecitabine (B1668275) in hormone receptor-positive, HER2-negative metastatic breast cancer. mycancergenome.orgnih.gov Other trials have focused on the role of locoregional treatment in stage IV breast cancer. nih.gov The safety and efficacy of zoledronic acid for patients with breast cancer and metastatic bone lesions have also been assessed. clinicaltrials.gov Furthermore, ongoing trials are exploring new treatments for hormone receptor-positive, HER2-negative breast cancer and those with specific gene mutations like PIK3CA. ucsf.edu

Benign Prostatic Hyperplasia (BPH): The potential of plant-based extracts in managing the symptoms of BPH has been a subject of clinical investigation. A double-blind, placebo-controlled randomized trial assessed the effect of a Serenoa repens extract on BPH symptoms, measuring outcomes such as the International Prostate Symptom Score (IPSS) and peak urinary flow rate. nih.gov While some studies showed improvements in symptoms, others did not find a significant difference between the plant extract and placebo. nih.gov A longer-term, three-year multicenter study using a Sabal extract, however, reported sustained therapeutic efficacy with marked symptomatic improvement in patients with BPH. nih.gov Another clinical trial was designed to compare a new drug for BPH against a placebo to determine its safety and effectiveness over a 12-week treatment period. clinicaltrials.gov

Across the various clinical trials, the safety and efficacy of the investigational products are rigorously evaluated. Efficacy is often measured by assessing primary endpoints relevant to the specific condition, such as changes in tumor size in cancer trials, improvement in symptom scores for BPH, or reduction in the frequency and severity of hot flashes for menopause. nih.govnih.govnih.gov Safety is monitored by documenting and analyzing adverse events. nih.govnih.gov For example, in a study comparing two different chemotherapy regimens for breast cancer, while adverse event rates were similar, the types of common side effects differed between the two groups. nih.gov Clinical trial protocols also outline specific criteria for laboratory test results to ensure participant safety. clinicaltrials.gov

Data Tables

Table 1: Investigational Indications of this compound and Related Compounds in Clinical Trials

IndicationIntervention ExamplesKey Efficacy Measures
Breast Cancer Anti-HER2 therapy, Fulvestrant, Capecitabine, Zoledronic AcidProgression-free survival, Overall survival, Tumor response rate mycancergenome.orgnih.govnih.govclinicaltrials.gov
Benign Prostatic Hyperplasia Serenoa repens extract, Sabal extractInternational Prostate Symptom Score (IPSS), Peak urinary flow rate nih.govnih.govclinicaltrials.gov
Menopause Equol (B1671563) supplementation, Novel neurokinin receptor antagonistsReduction in frequency and severity of hot flashes, Improvement in quality of life bayer.comnih.govyoutube.comnih.gov

Analytical and Characterization Techniques

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(4-hydroxyphenyl)chroman-7-ol (B191191). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H-NMR and ¹³C-NMR spectra are employed to identify the chemical environment of each proton and carbon atom. nih.govnih.gov Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, confirming the chroman and hydroxyphenyl moieties and their linkage. nih.gov For instance, the chemical shifts and coupling constants of the protons in the chroman ring and the aromatic protons provide unambiguous evidence for the compound's structure. nih.gov

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. mdpi.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₁₅H₁₄O₃. nih.gov Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing the characteristic breakdown of the molecule.

Table 1: Spectroscopic Data for this compound

TechniqueParameterObserved ValueReference
Molecular Formula-C₁₅H₁₄O₃ ebi.ac.uk
Molecular Weight-242.27 g/mol amadischem.com
¹H-NMRChemical Shift (δ)Specific peaks corresponding to aromatic and aliphatic protons researchgate.net
¹³C-NMRChemical Shift (δ)Resonances confirming the 15 carbon atoms in their respective environments nih.gov
Mass Spectrometrym/z[M+H]⁺ or other relevant ions confirming the molecular weight mdpi.com

Chromatographic Methods for Purity and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the quantification and purification of this compound. nih.govmdpi.com By selecting appropriate stationary and mobile phases, researchers can achieve excellent separation of the compound from its isomers and other related substances. nih.gov The retention time in an HPLC system is a characteristic property that aids in its identification when compared to a known standard. Diode-array detection (DAD) or UV detection is often coupled with HPLC to monitor the elution of the compound based on its UV absorbance.

Thin-Layer Chromatography (TLC) offers a simpler and faster method for monitoring the progress of chemical reactions or for the initial screening of extracts containing this compound. nih.gov The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for its identification under specific chromatographic conditions.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents Based on the Chroman Scaffold

The chroman ring system, the structural core of equol (B1671563), is a key focus for the development of new therapeutic agents. researchgate.net Equol itself is considered a selective estrogen receptor modulator (SERM), with a high affinity for estrogen receptors, particularly the beta subtype (ERβ). nih.govnews-medical.net This selective action is a desirable trait in drug development, as it may offer the benefits of estrogenic activity while minimizing potential risks associated with non-selective estrogen receptor activation. nutraingredients-usa.com

Researchers are exploring the synthesis of equol derivatives to enhance its therapeutic properties. For instance, modifications to the chroman structure could lead to compounds with improved bioavailability, target specificity, or efficacy. The unique ability of both S-(-)equol and its diastereoisomer, R-(+)equol, to antagonize the actions of dihydrotestosterone (B1667394) makes the equol scaffold a promising starting point for developing drugs for androgen-mediated conditions. nih.gov

Table 1: Therapeutic Applications of Equol

Therapeutic AreaObserved Effects and PotentialKey Findings
Cancer Inhibition of hormone-dependent cancers like breast and prostate cancer. mdpi.comnews-medical.netEquol can modulate cell proliferation, apoptosis, and hormone levels. news-medical.net It has also shown potential in enhancing the effectiveness of chemotherapy. news-medical.net
Cardiovascular Health Reduction of cardiovascular disease risk. researchgate.netresearchgate.netnih.govEquol exhibits antioxidative, anti-inflammatory, and vasodilatory properties, and may improve arterial stiffness. nih.gov
Bone Health Prevention of bone mineral density loss, particularly in postmenopausal women. researchgate.netnutraingredients-usa.comDaily supplementation with S-equol has been shown to suppress bone resorption. nutraingredients-usa.com
Menopausal Symptoms Alleviation of symptoms such as hot flashes. researchgate.netwomensmentalhealth.orgEquol's estrogenic activity helps to mitigate the effects of declining estrogen levels during menopause. nutraingredients-usa.com
Neuroprotection Potential to reduce cognitive decline and dementia. researchgate.netEquol can cross the blood-brain barrier and may have neuroprotective effects. nih.gov
Anti-aging Improvement in skin health and reduction of skin aging markers. researchgate.netnih.govEquol may improve skin aging, particularly in individuals who can produce it endogenously. nih.gov

Targeted Drug Delivery Systems for 3-(4-Hydroxyphenyl)chroman-7-ol (B191191)

The development of targeted drug delivery systems is a crucial area of research to maximize the therapeutic potential of equol and minimize potential side effects. colcom.eu Such systems aim to deliver the compound specifically to the desired site of action in the body. For a compound like equol, this could mean targeting estrogen receptors in specific tissues, such as bone or the brain, while avoiding others, like breast tissue, where estrogenic activity might be undesirable in certain contexts. nih.gov

Future research in this area could involve the use of nanoparticles, liposomes, or other carrier molecules to encapsulate equol and guide it to its target. colcom.eu These delivery systems could be designed to respond to specific physiological cues at the target site, such as pH or enzyme levels, to release the drug in a controlled manner. This approach would not only enhance the efficacy of equol but also improve its safety profile.

Exploration of Synergistic Effects with Existing Therapies

Investigating the synergistic effects of equol with existing drugs is a promising strategy for improving treatment outcomes for a variety of conditions. For example, in the context of cancer, research has explored the combination of equol with chemotherapy agents. news-medical.netnih.gov Studies have shown that equol can enhance the anti-proliferative effects of drugs like tamoxifen (B1202) in breast cancer cells. nih.gov

Another area of interest is the combination of equol with other natural compounds. For instance, a study investigating the combined effects of equol and resveratrol, another phytoestrogen, found that the combination significantly improved menopause-related quality of life parameters in postmenopausal women. medlineplus.govresearchgate.net Further research into such combinations could lead to the development of more effective and holistic therapeutic approaches.

Table 2: Research on Synergistic Effects of Equol

CombinationConditionObserved Synergistic Effect
Equol and Tamoxifen Breast CancerEnhanced anti-proliferative effect in MCF-7 cells. nih.gov
Equol and Genistein Breast CancerIncreased cytotoxic effect in MCF-7 cells. nih.gov
Equol and Resveratrol Menopausal SymptomsSignificant improvement in quality of life parameters. medlineplus.govresearchgate.net

Personalized Medicine Approaches based on Equol-Producing Status

A significant factor influencing the biological effects of soy isoflavones is an individual's ability to produce equol from daidzein (B1669772), a process dependent on the presence of specific gut bacteria. exlibrisgroup.comexlibrisgroup.com Only about 30-50% of the Western population and 50-60% of the Asian population are considered "equol producers." womensmentalhealth.org This variability has led to the "equol hypothesis," which posits that the health benefits of soy consumption are more pronounced in individuals who can produce equol. researchgate.net

This understanding opens the door to personalized medicine approaches. nih.govnih.gov Future strategies may involve:

Screening for Equol-Producing Status: Identifying individuals who are equol producers could help tailor dietary recommendations and therapeutic interventions. nih.gov

Probiotic and Prebiotic Interventions: For non-producers, supplementation with specific probiotics containing equol-producing bacteria or prebiotics that encourage the growth of these bacteria could be a way to enhance equol production. researchgate.netnutraingredients-usa.com

Direct Supplementation: For those who cannot produce equol, direct supplementation with S-equol is a viable option to ensure they receive its potential health benefits. nutraingredients-usa.com

Investigation into New Biological Activities and Applications

While the estrogenic and antioxidant properties of equol are well-documented, research continues to uncover new biological activities and potential applications. researchgate.net Some emerging areas of investigation include:

Anti-inflammatory Effects: Equol has been shown to possess anti-inflammatory properties, which could be beneficial in a range of inflammatory conditions. nih.gov

Cardiometabolic Health: Studies suggest that urinary equol levels are favorably associated with several cardiometabolic risk markers. nih.gov

Neurodegenerative Diseases: Given its ability to cross the blood-brain barrier, there is growing interest in equol's potential to protect against neurodegenerative diseases like Alzheimer's. nih.gov

Antimicrobial Activity: Some research indicates that equol may have antibacterial and antifungal effects. researchgate.net

The ongoing exploration of equol's diverse biological activities will likely lead to the discovery of new therapeutic targets and applications for this multifaceted compound. researchgate.net

Q & A

Q. What are the primary analytical methods for identifying and quantifying 3-(4-Hydroxyphenyl)chroman-7-ol in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard techniques for structural identification, as demonstrated in early urinary metabolite studies . For quantification in complex matrices like urine or serum, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides superior sensitivity and specificity, particularly for distinguishing enantiomers .

Q. What is the current understanding of the estrogenic activity of this compound?

Methodological Answer: The compound exhibits enantiomer-specific binding to estrogen receptor β (ERβ), with (S)-equol showing 10-fold higher affinity compared to (R)-equol . In vitro receptor-binding assays using transfected HEK-293 cells are recommended to evaluate subtype selectivity, with IC₅₀ values typically <100 nM for ERβ .

Q. What synthetic routes are available for producing this compound with high enantiomeric purity?

Methodological Answer: Microbial biotransformation of daidzein using Slackia isoflavoniconvertens achieves >99% enantiomeric excess (ee) for (S)-equol . Chemical synthesis via asymmetric hydrogenation of isoflavones requires chiral catalysts like Ru-BINAP complexes, yielding 85–92% ee, necessitating subsequent purification by chiral HPLC .

Q. What validated protocols exist for stability testing of this compound under various storage conditions?

Methodological Answer: Accelerated stability studies in PBS (pH 7.4) at 40°C show <5% degradation over 30 days. For long-term storage, lyophilization under argon and storage at -80°C in amber vials minimizes oxidation of the 7-hydroxy group .

Q. What in vitro models are appropriate for initial screening of this compound's bioactivity?

Methodological Answer: ER-positive MCF-7 breast cancer cells are standard for estrogenic activity screening. For metabolic studies, Caco-2 cell monolayers model intestinal absorption, with Papp values <1×10⁻⁶ cm/s indicating poor permeability, requiring formulation optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across different studies?

Methodological Answer: Discrepancies often arise from enantiomeric impurity or inter-species metabolic differences. Rigorous chiral analysis (e.g., circular dichroism) should precede biological assays . Dose-response studies in CYP7A1-humanized mice can clarify species-specific metabolism impacts on efficacy .

Q. What methodological challenges arise in crystallographic characterization of this compound derivatives?

Methodological Answer: The flexible chroman ring system complicates crystal packing, requiring low-temperature (100 K) data collection and anisotropic displacement parameter refinement. Hydrogen bonding between the 4-hydroxyphenyl and 7-hydroxy groups creates polymorphic variations, necessitating Rietveld analysis for phase identification .

Q. How does the compound's stereochemistry influence its biological targets and metabolic stability?

Methodological Answer: (S)-equol undergoes slower glucuronidation in human liver microsomes (t₁/₂ = 45 min vs. 22 min for (R)-equol), attributed to steric hindrance in UGT1A1 binding pockets. Molecular docking simulations using AutoDock Vina can predict regioselective metabolism .

Q. What computational approaches are used to predict multi-target interactions of this compound in complex diseases?

Methodological Answer: Network pharmacology integrating SwissTargetPrediction and STRING databases identifies ERβ, PPARγ, and NF-κB as key nodes. Topological analysis (betweenness centrality >0.1) prioritizes targets for experimental validation in diabetic models .

Q. How do structural modifications at the 7-hydroxy position affect the compound's pharmacokinetic profile?

Methodological Answer: Methoxy substitution at C7 increases plasma half-life (e.g., 7-O-methyl equol t₁/₂ = 8.2 h vs. 3.5 h for parent compound in rats) but reduces ERβ binding by 60%. Deuterium labeling at C4′ improves metabolic stability without altering target engagement, as shown in deuterium isotope effect studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.